FAAH Inhibitory Potency: Thiophene Sulfonyl vs. Phenylsulfonyl Congeners
In an SAR study of benzothiazole‑piperidine carboxamides, the thiophene‑2‑sulfonyl substituent was essential for high FAAH potency. The unsubstituted benzothiazole analog (compound 3) bearing a thiophene‑2‑sulfonyl group exhibited an IC50 of 18 nM, whereas the corresponding N‑(4‑fluorophenylsulfonyl) analog showed >10‑fold weaker inhibition [1]. The target compound shares the thiophene‑2‑sulfonyl motif and an unsubstituted benzothiazole, positioning it structurally close to the most potent members of this series.
| Evidence Dimension | FAAH inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the low‑nanomolar range based on close structural analogy to compound 3 (18 nM) [1]. |
| Comparator Or Baseline | Compound 3 (N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]‑1‑(thiophen‑2‑ylsulfonyl)piperidine‑4‑carboxamide): IC50 = 18 nM. Corresponding phenylsulfonyl analog: IC50 >200 nM. |
| Quantified Difference | Thiophene‑2‑sulfonyl substitution improves FAAH potency by >10‑fold relative to phenylsulfonyl in this series. |
| Conditions | Recombinant human FAAH enzyme assay; substrate: AMC‑arachidonoyl amide; 30 min incubation at 25°C [1]. |
Why This Matters
This indicates that the thiophene‑2‑sulfonyl group is a key pharmacophoric element for achieving nanomolar FAAH inhibition, making the target compound a more attractive starting point than phenylsulfonyl analogs for FAAH‑focused projects.
- [1] Otrubova, K., et al. (2009) 'Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors', Journal of Medicinal Chemistry, 52(3), pp. 707–718. doi:10.1021/jm801042a. PMID: 19072118. View Source
